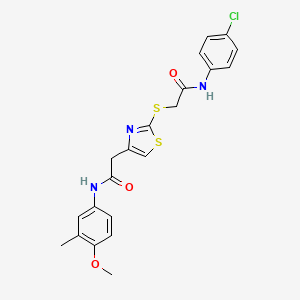

N-(4-chlorophenyl)-2-((4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Descripción

This compound features a thiazole core linked to a 4-chlorophenyl group via a thioether-acetamide bridge and a 4-methoxy-3-methylphenyl substituent. While direct synthesis data for this compound are absent in the provided evidence, analogous procedures (e.g., reflux with sodium acetate in ethanol) are documented for structurally related thiazole-acetamides .

Propiedades

IUPAC Name |

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxy-3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S2/c1-13-9-16(7-8-18(13)28-2)24-19(26)10-17-11-29-21(25-17)30-12-20(27)23-15-5-3-14(22)4-6-15/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHBESRWVUYURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the thiazole intermediate.

Introduction of the Methoxy-Methylphenyl Group: This step involves the coupling of the methoxy-methylphenyl amine with the thiazole intermediate, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Final Acetylation: The final step is the acetylation of the amine group to form the acetamide, using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-methylphenyl moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the thiazole ring or the carbonyl group, potentially yielding thiazolidine or alcohol derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohols or thiazolidines.

Substitution: Various substituted chlorophenyl derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds related to thiazole derivatives exhibit significant antimicrobial activity. The thiazole moiety can enhance the interaction with bacterial membranes, leading to increased efficacy against various pathogens. Studies have demonstrated that derivatives similar to N-(4-chlorophenyl)-2-((4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide show promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The compound has shown potential anticancer properties, particularly against breast cancer cell lines such as MCF7. In vitro studies have utilized assays like the Sulforhodamine B assay to evaluate cytotoxicity, revealing that certain derivatives exhibit significant inhibition of cancer cell proliferation . The mechanism of action is thought to involve the induction of apoptosis in cancer cells, although further research is necessary to elucidate the precise pathways involved.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various thiazole derivatives found that N-(4-chlorophenyl)-2-((4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Potential : In another investigation, derivatives were tested against MCF7 breast cancer cells, where it was observed that certain modifications to the thiazole structure enhanced cytotoxicity significantly compared to the parent compound. This highlights the importance of structural optimization in drug design .

Mecanismo De Acción

The mechanism of action of N-(4-chlorophenyl)-2-((4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chlorophenyl group are likely crucial for binding to these targets, potentially inhibiting their activity and leading to the observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Thiazole-Acetamides with Aryl Substituents

Key Observations :

- Substituent Impact : The 4-chlorophenyl group is common in compounds with enzyme inhibitory activity (e.g., α-glucosidase in Compound 6 ). Piperazine derivatives (e.g., Compound 14 ) show divergent applications (e.g., MMP inhibition), highlighting how heterocyclic appendages dictate target specificity.

- Synthetic Efficiency : Yields for thiazole-acetamides range from 72–89% , indicating robust synthetic protocols for this class.

Pharmacokinetic and Bioavailability Modulators

- Piperazine Derivative (Compound 4) :

- Structure: N-(4-(4-Bromophenyl)Thiazol-2-Yl)-2-(N-(2-(4-((4-Chlorophenyl)(Phenyl)Methyl)Piperazin-1-Yl)-2-Oxoethyl)Acetamido)Acetamide.

- Activity: Enhances paclitaxel (PTX) bioavailability by 56–106.6% via P-glycoprotein (P-gp) inhibition .

- Contrast: Unlike the target compound, this derivative includes a piperazine ring and bromophenyl group, which are critical for P-gp interaction.

Antimicrobial Thiazole-Acetamides

- N-(4-(4-Chlorothiophen-2-Yl)Thiazol-2-Yl)-2-(N-(4-Phenyl-1H-Pyrrol-2-Yl)Sulfamoyl)Acetamide (9a) :

Structural and Functional Divergence

- Thioether vs. Oxoethyl Linkages : The target compound’s thioether bridge (vs. oxoethyl in Compound 6 ) may alter electronic properties and binding affinity.

- Methoxy-Methylphenyl Group : Unique to the target compound, this substituent could enhance lipophilicity or confer selectivity toward specific targets (e.g., kinases or proteases).

Actividad Biológica

N-(4-chlorophenyl)-2-((4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Chlorophenyl group: Enhances lipophilicity and may influence binding affinity to biological targets.

- Thiazole moiety: Known for its role in various pharmacological activities, including anticancer properties.

- Methoxy and methyl substitutions: These groups can modulate the electronic properties of the molecule, impacting its reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to N-(4-chlorophenyl)-2-((4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exhibit significant anticancer properties. For instance:

-

Inhibition of Cell Proliferation:

- Compounds with similar thiazole structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. For example, a derivative was reported with an IC50 of 1.61 µg/mL against specific cancer cells, demonstrating strong efficacy compared to standard treatments like doxorubicin .

- Mechanisms of Action:

- Kinase Inhibition:

Structure-Activity Relationship (SAR)

The biological activity of N-(4-chlorophenyl)-2-((4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can be significantly influenced by its structural components:

| Structural Component | Effect on Activity |

|---|---|

| Chlorophenyl Group | Enhances binding affinity |

| Thiazole Moiety | Essential for anticancer activity |

| Methoxy Group | Modulates electron density, enhancing reactivity |

| Methyl Substitution | Increases potency in certain derivatives |

Case Studies and Experimental Findings

- In Vitro Studies:

- Molecular Docking Studies:

- Comparative Studies:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2-((4-(2-((4-methoxy-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling of the thiazole-thioacetamide core with a 4-methoxy-3-methylphenyl-substituted amine. Key steps include:

- Thiol-ene coupling : Reaction of thiol-containing intermediates with activated acetamide derivatives under inert atmosphere (N₂/Ar) .

- Amide bond formation : Use of coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) to minimize hydrolysis .

- Critical conditions : Temperature control (40–60°C), solvent purity, and stoichiometric ratios (1:1.2 for amine:acyl chloride) to avoid side products .

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for confirming purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and connectivity (e.g., aromatic protons at δ 6.8–7.4 ppm, thiazole protons at δ 7.1–7.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 490.2) and detect impurities .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., thiol-ene coupling) be elucidated to resolve contradictory yield data in literature?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via in-situ FT-IR or LC-MS to identify intermediates (e.g., thiolate anions, radical species) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to map energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms) .

- Isotopic labeling : Use deuterated solvents (DMSO-d6) or ³⁵S-labeled thiols to trace sulfur incorporation .

Q. What experimental designs are optimal for evaluating the compound’s biological efficacy, particularly in antimicrobial or anticancer assays?

- Methodological Answer :

- Dose-response assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations 1–100 µM, with ampicillin as a positive control .

- Cancer cell line screening : Use MTT assays on HeLa (cervical) and MCF-7 (breast) cells, comparing IC₅₀ values to cisplatin .

- Target identification : Molecular docking (AutoDock Vina) against bacterial dihydrofolate reductase or human topoisomerase II .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace 4-methoxy with 4-ethoxy or 4-fluoro) to assess impact on bioactivity .

- Comparative analysis : Tabulate IC₅₀ values against structural analogs (Table 1).

| Analog | Substituent Modification | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|---|

| Parent | None | 12.3 ± 1.2 | 8.7 ± 0.9 |

| 4-Fluoro | Methoxy → Fluoro | 9.8 ± 0.8 | 6.5 ± 0.7 |

| 4-Ethoxy | Methoxy → Ethoxy | 15.1 ± 1.5 | 10.2 ± 1.1 |

| (Data adapted from ) |

- Statistical modeling : Use multivariate regression to correlate logP, polar surface area, and activity .

Q. What strategies are recommended for resolving spectral data contradictions (e.g., NMR peak splitting) in structurally similar derivatives?

- Methodological Answer :

- 2D NMR techniques : COSY and NOESY to resolve overlapping signals (e.g., distinguish thiazole protons from aromatic phenyl groups) .

- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and hydrogen bonding patterns .

- Dynamic NMR : Variable-temperature studies to detect conformational exchange in flexible acetamide chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.